
9-O-Benzoyloxokadsuranol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl oxokadsuranol is a lignan compound isolated from the stems of the plant Kadsura longipedunculata . This plant is commonly found in southern and southwestern parts of China and is known for its medicinal properties in traditional Chinese medicine . Benzoyl oxokadsuranol is a natural product with a complex structure that includes ester moieties and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl oxokadsuranol can be synthesized through the hydroxylation of benzoyl oxokadsurane . The synthetic route involves the use of various reagents and conditions to achieve the desired hydroxylation. The specific reaction conditions and reagents used in this process are not extensively detailed in the literature.
Industrial Production Methods: The industrial production of benzoyl oxokadsuranol primarily involves the extraction from the stems of Kadsura longipedunculata . The extraction process typically uses methanol as a solvent, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Benzoyl oxokadsuranol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving benzoyl oxokadsuranol include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions vary depending on the desired outcome and the nature of the reagents used.
Major Products Formed: The major products formed from the reactions of benzoyl oxokadsuranol include various derivatives with modified functional groups . These derivatives are often used in further research and applications.
Scientific Research Applications
Benzoyl oxokadsuranol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lignan structures and their reactivity . In biology, it has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities . In medicine, benzoyl oxokadsuranol is explored for its potential use in treating various diseases, such as rheumatic arthritis and gastric ulcers . In industry, it is used in the development of new pharmaceuticals and natural product-based therapies .
Mechanism of Action
The mechanism of action of benzoyl oxokadsuranol involves its interaction with specific molecular targets and pathways in the body . The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that benzoyl oxokadsuranol may inhibit the activity of certain pro-inflammatory enzymes and enhance the antioxidant defense system .
Comparison with Similar Compounds
Benzoyl oxokadsuranol is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include other lignans isolated from Kadsura species, such as longipedunin E, propoxyl oxokadsuranol, and isovaleroyl oxokadsuranol . These compounds share some structural similarities but differ in their functional groups and biological activities .
Properties
Molecular Formula |
C29H28O9 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1 |
InChI Key |
QKCAULIJCVGCOM-BMMMKAKKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]1O)OCO3)OC(=O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
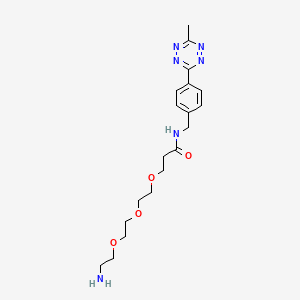
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
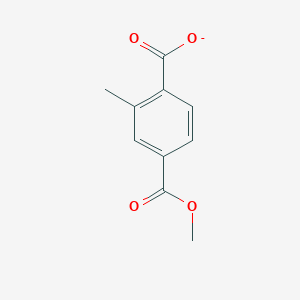
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
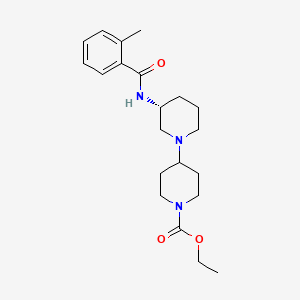
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)
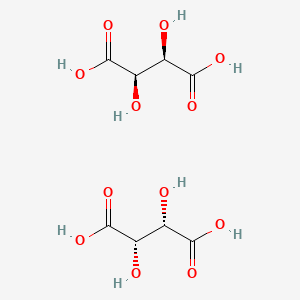

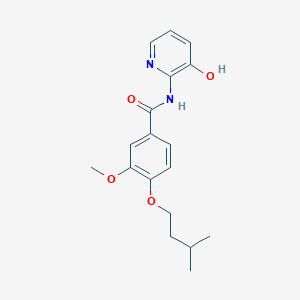
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)

